

Physicochemical Characteristics of 2,8-Diazaspiro[4.5]decane: A Technical Guide

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Compound of Interest

Compound Name: 2,8-Diazaspiro[4.5]decane

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physicochemical characteristics of **2,8-diazaspiro[4.5]decane**. As a privileged scaffold in modern medicinal chemistry, understanding its fundamental properties is critical for the rational design and development of novel therapeutics. This document collates available quantitative data, outlines detailed experimental protocols for property determination, and visualizes key workflows and biological pathways where its derivatives are active. All data is presented to facilitate easy access and comparison for researchers in drug discovery and development.

Introduction

2,8-Diazaspiro[4.5]decane is a saturated bicyclic heterocycle featuring a spirocyclic carbon atom shared between a piperidine and a pyrrolidine ring. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly attractive for scaffold-based drug design. This core is a key structural component in a variety of biologically active agents, including potent and selective kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Derivatives have shown significant activity as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), Janus Kinase 1 (JAK1), and Tyrosine Kinase 2 (TYK2), highlighting their therapeutic potential in inflammatory diseases and oncology.^{[1][2]} A thorough understanding of the parent molecule's physicochemical profile is the foundation for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.

Core Physicochemical Properties

The fundamental physicochemical properties of **2,8-diazaspiro[4.5]decane** are summarized below. These parameters are crucial for predicting its behavior in biological systems and for guiding synthetic modifications.

Property	Value	Source
IUPAC Name	2,8-diazaspiro[4.5]decane	[3]
CAS Number	176-67-0	[3]
Molecular Formula	C ₈ H ₁₆ N ₂	[3]
Molecular Weight	140.23 g/mol	[3]
Exact Mass	140.131348519 Da	[3]
Boiling Point	229 °C	[4]
Density	1.00 g/cm ³	[4]
Flash Point	113 °C	[4]
logP (Computed)	0.1 (XLogP3-AA)	[3]
Topological Polar Surface Area	24.1 Å ²	[3]
pKa (Estimated)	pKa ₁ : ~8-9, pKa ₂ : ~10-11	Theoretical Estimation
Solubility	High solubility in water and polar organic solvents expected.	Structural Inference

Discussion of Properties:

- pKa: Specific experimental pKa values for **2,8-diazaspiro[4.5]decane** are not readily available in the reviewed literature. As a molecule with two secondary aliphatic amine groups, it is expected to be a diprotic base. The pKa values are estimated based on typical values for cyclic secondary amines. The less sterically hindered pyrrolidine nitrogen is expected to be slightly more basic (higher pKa) than the piperidine nitrogen. Experimental determination via potentiometric titration is required for an accurate assessment.

- logP: The octanol-water partition coefficient (logP) is a key measure of lipophilicity. The computed value of 0.1 suggests that the parent compound is relatively hydrophilic.[\[3\]](#) This property is highly tunable through substitution on the nitrogen atoms, a common strategy in drug development to modulate cell permeability and other pharmacokinetic parameters.
- Solubility: Due to the presence of two amine functional groups capable of hydrogen bonding and protonation at physiological pH, **2,8-diazaspiro[4.5]decane** is expected to be highly soluble in aqueous solutions and polar organic solvents like methanol and DMSO.

Spectroscopic Profile

While specific spectra for the parent compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from its derivatives.[\[5\]](#) [\[6\]](#)

Technique	Expected Characteristics
¹ H NMR	Multiple overlapping signals in the aliphatic region (~1.5-3.5 ppm). Protons on carbons adjacent to nitrogen atoms (C1, C3, C7, C9) would appear further downfield. Broad signals corresponding to the N-H protons would also be present, the chemical shift of which is dependent on solvent and concentration.
¹³ C NMR	Signals for the eight carbon atoms would appear in the aliphatic region. The spiro carbon (C5) would be a unique quaternary signal. Carbons adjacent to the nitrogen atoms (C1, C3, C7, C9) would be shifted downfield compared to the other methylene carbons (C6, C10, C4).
FT-IR	Characteristic N-H stretching vibrations (broad, ~3300-3500 cm ⁻¹), C-H stretching of sp ³ carbons (~2850-3000 cm ⁻¹), N-H bending (~1590-1650 cm ⁻¹), and C-N stretching (~1000-1200 cm ⁻¹).
Mass Spectrometry (EI)	The molecular ion peak (M ⁺) would be expected at m/z = 140. The fragmentation pattern would likely involve the loss of alkyl fragments adjacent to the nitrogen atoms and cleavage of the rings.

Experimental Methodologies

Detailed protocols for the experimental determination of key physicochemical and structural properties are provided below.

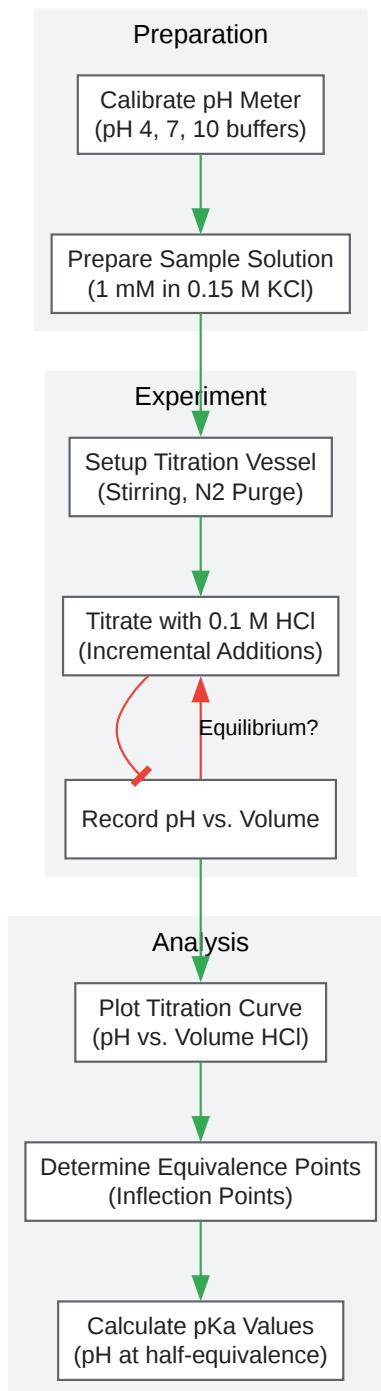
pKa Determination by Potentiometric Titration

This method is highly accurate for determining the acid dissociation constants of ionizable compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Methodology:

- System Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[\[7\]](#)
- Sample Preparation: Prepare a solution of **2,8-diazaspiro[4.5]decane** (e.g., 1 mM) in deionized water or a suitable co-solvent if required. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[\[8\]](#)
- Titration Setup: Place the sample solution in a thermostatted vessel with continuous stirring. Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[\[8\]](#) Immerse the calibrated pH electrode into the solution.
- Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using a burette.
- Data Acquisition: Record the pH value after each addition of titrant, allowing the system to reach equilibrium.
- Data Analysis: Generate a titration curve by plotting pH versus the volume of titrant added. The two pKa values correspond to the pH at the half-equivalence points of the two protonation steps. These can be determined from the inflection points of the curve.

Workflow: pKa Determination by Potentiometric Titration

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Workflow for pKa Determination

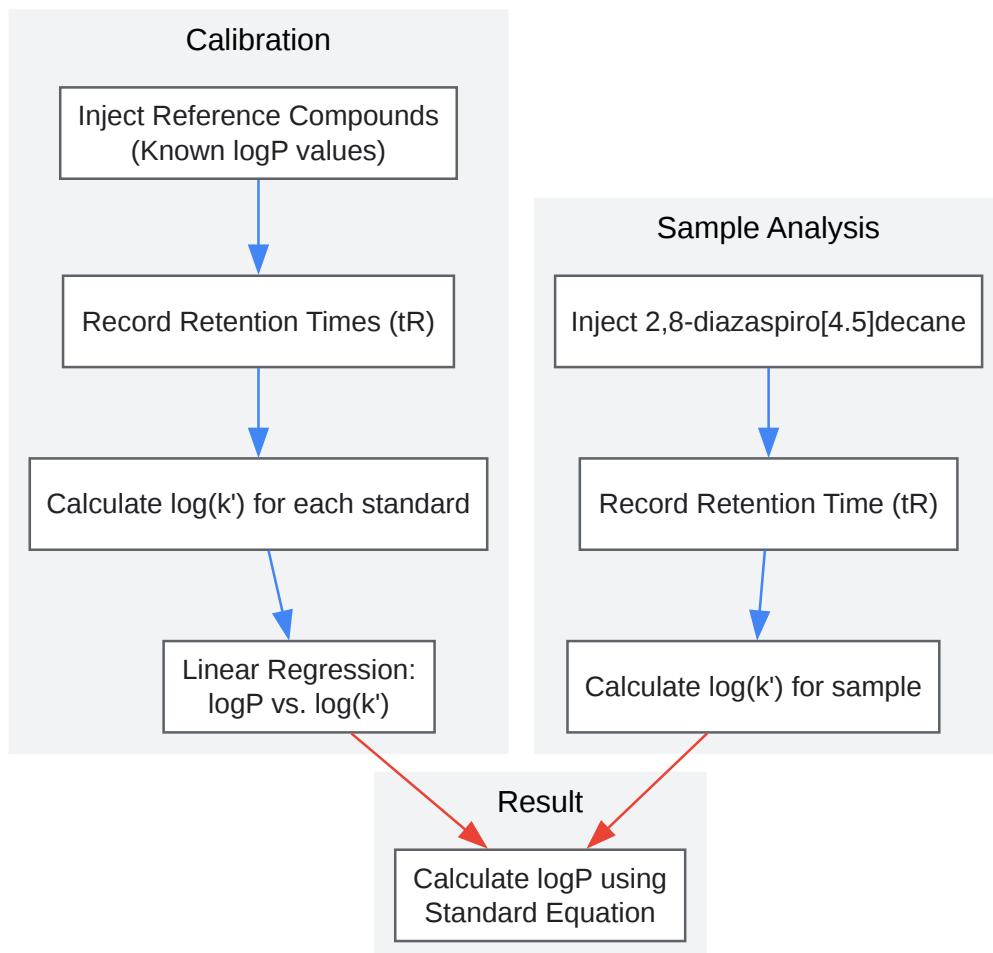
logP Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP values, requiring only small amounts of the sample.[12][13][14][15][16]

Methodology:

- System and Mobile Phase Preparation: Use a C18 RP-HPLC column. The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
- Calibration Curve: Prepare solutions of a series of reference compounds with known logP values. Inject each standard individually and record its retention time (t_R).
- Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: $k' = (t_R - t_0) / t_0$, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).
- Generate Standard Equation: Plot $\log(k')$ versus the known logP values for the reference compounds. Perform a linear regression to obtain a standard equation ($\log P = a * \log(k') + b$).[12]
- Sample Analysis: Prepare a solution of **2,8-diazaspiro[4.5]decane** in the mobile phase. Inject the sample under the same chromatographic conditions and determine its retention time.
- logP Calculation: Calculate the capacity factor (k') for the sample and use the standard equation from the linear regression to determine its logP value.[12]

Workflow: logP Determination by RP-HPLC

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Workflow for logP Determination

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of **2,8-diazaspiro[4.5]decane** in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a clean, standard 5 mm NMR tube.[17][18][19] Ensure the sample is completely dissolved; filter if any solid particles are present to prevent poor magnetic field homogeneity.
- Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[20]
- Shimming: Perform magnetic field shimming (either automatically or manually) to optimize the field homogeneity across the sample, which maximizes spectral resolution and sharpens the peaks.[20]
- Probe Tuning: Tune and match the NMR probe to the specific nucleus being observed (^1H or ^{13}C) to ensure maximum signal sensitivity.[20]
- Data Acquisition:
 - ^1H Spectrum: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) are collected and averaged to achieve a good signal-to-noise ratio.
 - ^{13}C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans is required (hundreds to thousands) over a longer period.
- Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift axis using a reference signal (e.g., residual solvent peak or an internal standard like TMS). Integrate the signals in the ^1H spectrum to determine the relative number of protons.

FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium). This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[21][22]
- Sample Application: Place a small amount of **2,8-diazaspiro[4.5]decane** directly onto the ATR crystal. If it is a solid, apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.[23][24]
- Spectrum Acquisition: Acquire the FT-IR spectrum. The infrared beam passes through the ATR crystal and is reflected internally, creating an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[21][25]
- Data Analysis: The resulting spectrum (a plot of transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups (e.g., N-H, C-H, C-N bonds).
- Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue. [23]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound and can reveal structural details through fragmentation analysis.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The source is under high vacuum.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
- Fragmentation: The high energy of the ionization process causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, characteristic charged ions and neutral radicals.

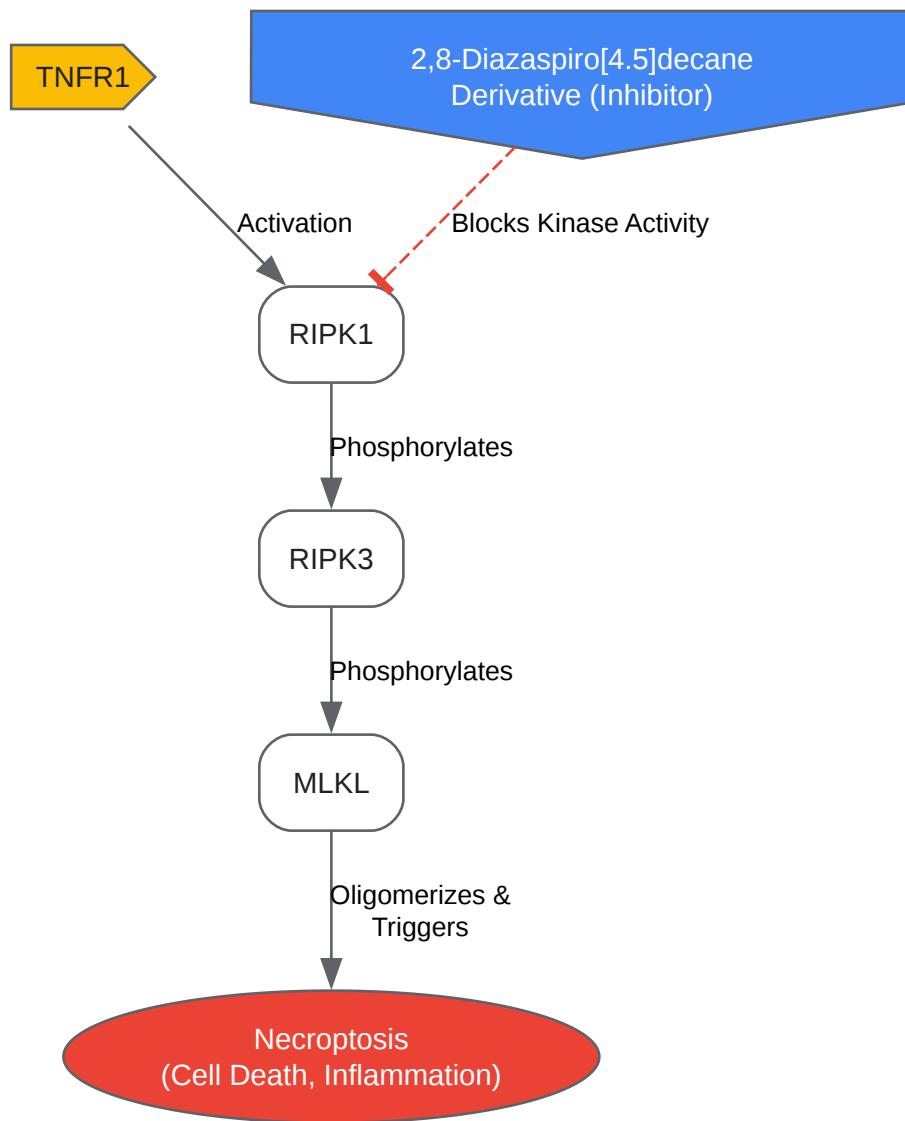
- Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. The spectrum is analyzed to determine the molecular weight and deduce structural information from the fragmentation pattern.

Applications in Drug Discovery and Research

The **2,8-diazaspiro[4.5]decane** core is a cornerstone in the development of targeted therapies. Its rigid structure allows for precise orientation of substituents to interact with specific binding pockets in protein targets.

- RIPK1 Inhibition: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1 kinase.[\[2\]](#)[\[26\]](#) By blocking RIPK1, these compounds can inhibit necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[\[27\]](#)[\[28\]](#)
- TYK2/JAK1 Inhibition: The scaffold has also been utilized to create selective dual inhibitors of TYK2 and JAK1.[\[1\]](#)[\[29\]](#) These kinases are key components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in the immune response. Inhibition of this pathway is a validated strategy for treating autoimmune and inflammatory conditions.[\[30\]](#)[\[31\]](#)[\[32\]](#)

Simplified RIPK1-Mediated Necroptosis Pathway

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Role of Scaffold in RIPK1 Inhibition

Conclusion

2,8-Diazaspiro[4.5]decane possesses a unique and desirable structural framework for medicinal chemistry. Its physicochemical properties, characterized by a rigid core, basic

nitrogen centers, and moderate hydrophilicity, provide a versatile starting point for the synthesis of complex and biologically active molecules. This guide has summarized its core characteristics and provided detailed, actionable protocols for their experimental determination, serving as a valuable resource for scientists engaged in the design and development of next-generation therapeutics based on this privileged scaffold.

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